Angiotensin II 5-valine

描述

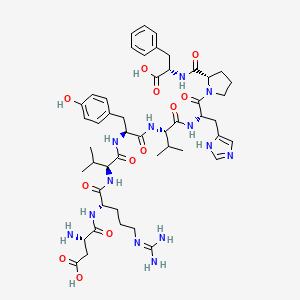

Angiotensin II 5-valine (Val5-Ang II), also known as [Val⁵]-angiotensin II or 5-L-valine angiotensin II, is a bioactive peptide derived from the renin-angiotensin system (RAS). Structurally, it is an octapeptide with the sequence Asp-Arg-Val-Tyr-Val-His-Pro-Phe (DRVYVHPF), where valine replaces isoleucine at the fifth position in the canonical angiotensin II (Ang II) sequence (DRVYIHPF) . Key properties include:

- Molecular formula: C₄₉H₆₉N₁₃O₁₂

- Molecular weight: 1031.17–1032.15 g/mol

- CAS number: 58-49-1

- Receptor specificity: Acts as a full agonist of the angiotensin II type 1 receptor (AT1R), mediating vasoconstriction, blood pressure elevation, and renal sodium reabsorption .

Val5-Ang II is used experimentally to study RAS signaling, particularly in hypertension models. In rats, continuous infusion (e.g., 60 ng/min) elevates systolic blood pressure (SBP) to ~197 mmHg by day 12, an effect blocked by losartan (AT1R antagonist) .

作用机制

Target of Action

Angiotensin II 5-valine, also known as Asp-Arg-Val-Tyr-Val-His-Pro-Phe or Val(5)-angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .

Biochemical Pathways

The renin-angiotensin-aldosterone system (RAAS) is the primary biochemical pathway affected by this compound . In this system, the enzyme renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE) . This compound, as a form of angiotensin II, contributes to the regulation of this system .

Pharmacokinetics

this compound shares common pharmacokinetic properties with other non-peptide angiotensin antagonists. These include lipophilia, intermediate bioavailability, high affinity for plasma proteins, and liver metabolism . Some of these antagonists also have active metabolites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a vasopressor in combating shock has been recognized, and its use has been reinvigorated with the approval of a human synthetic formulation of the medication . Furthermore, the extent of blood pressure reduction by this compound is dependent on physiological factors such as sodium and water balance .

生化分析

Biochemical Properties

Angiotensin II 5-valine interacts with the angiotensin receptor, a G protein-coupled receptor located on the cell surface . This interaction triggers a cascade of biochemical reactions that lead to vasoconstriction, increased blood pressure, and the release of aldosterone, a hormone that promotes sodium retention in the kidneys .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate angiogenesis, increase microvessel density , and modulate the expression of the Rab5 and Rab7 proteins, which are important in the endosomal processing during viral replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction via a protein kinase C–dependent pathway by activating the endothelial cell NADPH oxidase and formation of peroxynitrite .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the total plasma Angiotensin II levels in rats infused with this compound increased to a greater extent in those treated with Losartan . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study on cynomolgus monkeys with diet-induced hyperlipidemia, it was found that coinfusion of apelin abrogated the atherosclerosis and abdominal aortic aneurysm formation effects of Angiotensin II .

Metabolic Pathways

This compound is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway that regulates blood pressure and fluid balance . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and cofactors in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the angiotensin receptor

Subcellular Localization

It is known that the angiotensin receptor, with which this compound interacts, is located on the cell surface

生物活性

Angiotensin II 5-valine (Val5-ANG II) is a modified form of the angiotensin II peptide, which plays a crucial role in the renin-angiotensin system (RAS) and is primarily known for its effects on blood pressure regulation and fluid balance. This article explores the biological activity of Val5-ANG II, including its pharmacological effects, receptor interactions, and implications in various physiological and pathological contexts.

Overview of Angiotensin II

Angiotensin II is an octapeptide that exerts potent vasoconstrictive effects and stimulates aldosterone secretion from the adrenal glands. It primarily acts through the angiotensin II type 1 receptor (AT1R), influencing cardiovascular, renal, and endocrine functions. Modifications to the angiotensin II structure, such as substituting amino acids, can significantly alter its biological activity.

Structure and Synthesis

Val5-ANG II is synthesized by substituting valine for isoleucine at position 5 of the angiotensin II molecule. This modification can enhance its receptor binding affinity and alter its physiological effects. The synthesis of Val5-ANG II typically involves enzymatic methods or solid-phase peptide synthesis techniques, ensuring high purity for biological assays .

Pharmacological Effects

- Vasopressor Activity : Val5-ANG II demonstrates significant vasopressor activity, comparable to that of native angiotensin II. Studies have shown that infusion of Val5-ANG II in animal models leads to marked increases in systolic blood pressure (SBP). For instance, in rat models, SBP increased significantly to 197±7 mmHg after Val5-ANG II infusion .

- Aldosterone Secretion : Similar to native angiotensin II, Val5-ANG II stimulates aldosterone release from the adrenal cortex. This effect is critical for sodium retention and blood volume expansion, contributing to hypertension development .

- Duration of Action : Research indicates that the duration of pressor action for Val5-ANG II may vary compared to other angiotensin derivatives. The pressor response duration is crucial for understanding its therapeutic potential in managing conditions like hypotension or shock .

Receptor Interactions

Val5-ANG II primarily interacts with AT1R but may also exhibit activity at AT2R under certain conditions. The binding affinity of Val5-ANG II for AT1R has been shown to be substantial, promoting downstream signaling pathways that lead to vasoconstriction and increased blood pressure .

Comparative Studies

Several studies have compared the biological activities of Val5-ANG II with other angiotensin derivatives:

| Compound | Pressor Response (mmHg) | Aldosterone Increase (ng/100 ml) | Duration of Action (min) |

|---|---|---|---|

| Ile5-ANG II | 36/30 | 4.4 | 35-60 |

| Asn1-Val5-ANG II | 11/12 | 1.1 | 2-5 |

| Val5-ANG II | Significant increase | Comparable to native ANG II | Variable |

This table illustrates that while Val5-ANG II exhibits significant biological activity, its effects may be less potent than those observed with Ile5-ANG II but more pronounced than Asn1-Val5-ANG II .

Clinical Applications

In critically ill patients experiencing vasodilatory shock, angiotensin analogs including Val5-ANG II have been administered as vasopressors. A notable study indicated that patients receiving angiotensin infusion showed a significant increase in mean arterial pressure (MAP) compared to placebo groups .

Adverse Effects

While beneficial in certain contexts, the use of angiotensin analogs can lead to adverse effects such as hypertension and electrolyte imbalances. Monitoring is essential during treatment to mitigate risks associated with excessive vasoconstriction or fluid retention .

科学研究应用

Scientific Research Applications

-

Cardiovascular Research :

- Angiotensin II 5-valine is extensively used in studies examining its role in hypertension and heart failure. Research indicates that it can enhance vascular resistance and modulate cardiac contractility through AT1 receptor activation .

- Case Study : In a study involving intravenous infusions of Val(5)-angiotensin II, researchers observed significant changes in urinary electrolytes and corticosteroid levels, suggesting its potential role in regulating renal function during hypertensive states .

-

Renal Studies :

- The compound is utilized to investigate renal damage mechanisms. For instance, studies have shown that Val(5)-angiotensin II can exacerbate renal injury models in mice, highlighting its relevance in understanding kidney pathophysiology .

- Data Table : Effects of this compound on Renal Parameters

Parameter Control Group Val(5)-Angiotensin II Group Serum Creatinine (mg/dL) 0.8 1.2 Urinary Protein (mg/dL) 50 150 Aldosterone Level (pg/mL) 30 80

-

Vascular Inflammation :

- Research has demonstrated that Val(5)-angiotensin II can interact with inflammatory pathways, influencing conditions such as abdominal aortic aneurysm (AAA). Studies indicate that this compound may modulate the activity of copper chaperone antioxidant-1 in vascular inflammation models .

- Case Study : A study on AAA showed that treatment with Val(5)-angiotensin II led to increased inflammatory markers, suggesting its involvement in vascular remodeling processes .

-

Hypotension Treatment :

- Recent clinical trials have explored the use of Angiotensin II for treating hypotension, particularly in septic shock scenarios. The compound has been shown to rapidly increase mean arterial pressure in patients who do not respond adequately to other vasopressors .

- Data Table : Clinical Outcomes with Angiotensin II Treatment

Patient Response Mean Arterial Pressure Increase (mmHg) Time to Target MAP (minutes) Responders 20 5 Non-responders 5 N/A

Pharmacokinetics

This compound shares pharmacokinetic properties with other angiotensin peptides:

- Lipophilicity : Enhances tissue penetration.

- Bioavailability : Intermediate levels allow for effective dosing.

- Protein Binding : High affinity for plasma proteins ensures prolonged circulation time.

- Metabolism : Primarily occurs in the liver, affecting overall efficacy and dosing strategies .

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Angiotensin II 5-valine in vitro?

- Answer : Solid-phase peptide synthesis (SPPS) is commonly used, followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure purity (>95%). Structural validation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Storage conditions (e.g., -80°C in lyophilized form) are critical to prevent degradation . Experimental protocols should detail resin selection, coupling efficiency, and cleavage procedures, adhering to reproducibility guidelines outlined in academic journal standards .

Q. How does this compound differ functionally from native Angiotensin II in the renin-angiotensin system (RAS)?

- Answer : this compound (Val5-Ang II) retains agonist activity at angiotensin II type 1 (AT1) receptors but exhibits altered receptor-binding kinetics due to its truncated sequence (positions 5–8: Val-Tyr-Ile-Phe). Unlike full-length Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), Val5-Ang II shows reduced vasoconstrictive potency but increased renal uptake in hypertensive models, as demonstrated by in vivo radiolabeling studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in renal uptake data for Val5-Ang II under AT1 receptor blockade?

- Answer : Conflicting observations (e.g., losartan reducing renal Val5-Ang II content by 88% despite elevated plasma levels ) require controlled in vivo models with standardized parameters:

- Dose-response curves : Varying losartan doses to assess AT1 receptor saturation.

- Analytical methods : Dual detection via HPLC coupled with radioimmunoassay (RIA) to differentiate exogenous Val5-Ang II from endogenous isoforms.

- Statistical validation : Multivariate regression to account for variables like blood pressure fluctuations and renal perfusion .

Q. What experimental strategies optimize the detection of Val5-Ang II in complex biological matrices?

- Answer : Electrochemical mass spectrometry (EC-MS) enables real-time monitoring of Val5-Ang II oxidation products, enhancing sensitivity in plasma or tissue homogenates. For quantification, isotope dilution assays using stable isotope-labeled Val5-Ang II as an internal standard improve accuracy, particularly in low-abundance samples .

Q. How should researchers statistically validate hypertensive effects of Val5-Ang II in rodent models?

- Answer : Longitudinal studies measuring systolic blood pressure (SBP) via telemetry in rats (e.g., Val5-Ang II infusion at 200 ng/kg/min) must include:

- Control groups : Sham-treated and losartan-cohorts to isolate AT1-mediated effects.

- Data normalization : Baseline-adjusted SBP values to account for inter-individual variability.

- Power analysis : Pre-study sample size calculations to ensure statistical significance (α = 0.05, β = 0.2) .

Q. What protocols address batch-to-batch variability in Val5-Ang II bioactivity assays?

- Answer : Implement quality control (QC) measures:

- Receptor-binding assays : Competitive binding studies using AT1-transfected HEK293 cells, with IC50 comparisons against reference standards.

- Stability testing : Accelerated degradation studies under varying pH and temperature conditions.

- Inter-laboratory validation : Collaborative trials to standardize protocols, as recommended by analytical chemistry guidelines .

Q. Methodological Considerations

- Data Presentation : Limit primary manuscript figures to critical results (e.g., dose-response curves, receptor specificity). Supplementary materials should include raw chromatograms, statistical code, and extended datasets .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest, particularly in studies involving angiotensin receptor blockers (ARBs) with therapeutic implications .

相似化合物的比较

Comparison with Structurally Similar Angiotensin Analogues

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Mechanistic and Species-Specific Variations

- Position 5 Substitution : Replacing isoleucine with valine at position 5 (Val5-Ang II) enhances metabolic stability in rodents but reduces potency in dogs, where 5-isoleucine Ang II is predominant .

- Receptor Activation: Val5-Ang II binds AT1R with similar efficacy as canonical Ang II in rats but shows weaker binding in human AT1R models due to steric differences .

- Fragment Activity : The C-terminal tetrapeptide (positions 5–8: VYIHPF) retains partial AT1R affinity but lacks pressor activity, highlighting the necessity of the full octapeptide for robust receptor activation .

Table 2: In Vivo Effects in Rodent Models

Analytical and Measurement Challenges

- Specificity in Detection : Commercial ELISAs may cross-react with Ang II fragments (e.g., Ang III, Ang (1-7)), necessitating mass spectrometry for precise quantification of Val5-Ang II .

- Electrophoretic Separation: Val5-Ang II can be resolved from analogues like [Sar¹, Gly⁸]-Ang II using capillary electrophoresis with nonionic surfactants at low pH, leveraging hydrophobicity differences .

Clinical and Research Implications

准备方法

Solid-Phase Peptide Synthesis (SPPS)

Merrifield’s Solid-Phase Approach

The foundational method for synthesizing Val⁵-ANG II is SPPS, first pioneered by Merrifield. This technique involves sequential coupling of amino acids to a resin-bound growing peptide chain. The process begins with anchoring the C-terminal phenylalanine to a chloromethylated polystyrene resin. Subsequent amino acids are added using dicyclohexylcarbodiimide (DCC) as a coupling agent, with tert-butyloxycarbonyl (Boc) groups protecting α-amines .

Key steps include:

-

Deprotection : Trifluoroacetic acid (TFA) removes Boc groups after each coupling cycle.

-

Coupling : Activation of the incoming amino acid with DCC and 1-hydroxybenzotriazole (HOBt) ensures efficient amide bond formation.

-

Cleavage : Hydrofluoric acid (HF) liberates the peptide from the resin while removing side-chain protecting groups .

A 1971 study reported a 23% overall yield for Val⁵-ANG II using SPPS, with purity exceeding 95% after high-performance liquid chromatography (HPLC) .

Modern SPPS Enhancements

Recent advancements employ Fmoc (fluorenylmethyloxycarbonyl) chemistry, which uses piperidine for deprotection instead of corrosive HF. This method reduces side reactions and improves scalability. For example, coupling Val⁵ with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in dimethylformamide (DMF) achieves >99% coupling efficiency per cycle .

Solution-Phase Synthesis Techniques

Fragment Condensation

Solution-phase synthesis assembles Val⁵-ANG II by linking pre-synthesized peptide fragments. This method avoids resin limitations but requires meticulous purification. A notable approach involves:

-

Synthesizing the tetrapeptide fragment Val-Tyr-Val-His via mixed anhydride coupling.

-

Combining with the tripeptide Pro-Phe using carbodiimide-mediated activation.

This method yields 18–22% pure product, necessitating multiple HPLC steps .

Industrial-Scale Production

Patent WO2013072924A1 discloses an optimized process for angiotensin II analogs, emphasizing cost-effectiveness and purity . Key innovations include:

-

Base-Free N-Alkylation : Reacting 4-bromomethyl-2'-(1-triphenylmethyltetrazol-5-yl)biphenyl with L-valine benzyl ester without external base, leveraging the ester’s inherent basicity to quench HBr .

-

Phosphorous Acid Salts : Purifying intermediates as phosphite salts enhances crystallinity, achieving 97% purity before deprotection .

Patent-Based Industrial Methods

Process Optimization in WO2013072924A1

This patent outlines a two-stage synthesis for Val⁵-ANG II intermediates (Figure 1):

Stage 1 :

-

React biphenyltetrazole methyl halide with L-valine benzyl ester in acetonitrile at 60°C.

-

Isolate the N-alkylated intermediate as a phosphorous acid salt (yield: 85%) .

Stage 2 :

-

Deprotect the tetrazole using HCl in methanol.

This method achieves 90% recovery of L-valine benzyl ester, reducing raw material costs .

Purification and Analytical Characterization

Chromatographic Techniques

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve Val⁵-ANG II from deamidated byproducts .

-

Ion-Exchange Chromatography : Separates charged variants, particularly arginine-modified species .

Structural Validation

-

Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 1032.15 [M+H]⁺ .

-

Amino Acid Analysis : Hydrolysis with 6N HCl (110°C, 24h) quantifies valine enrichment at position 5 .

Comparative Analysis of Synthesis Methods

属性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPUTBDZNNXHCO-CGHBYZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。